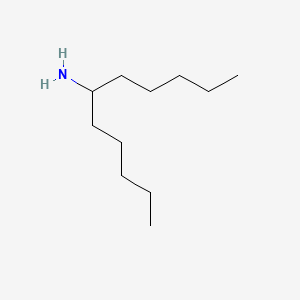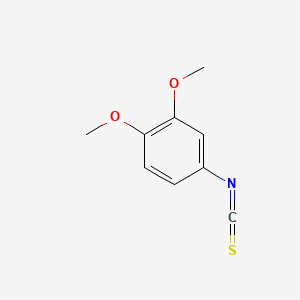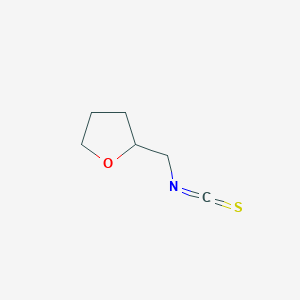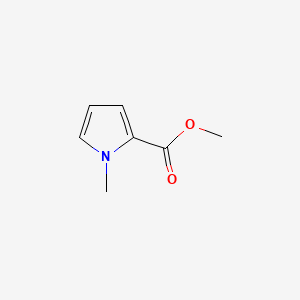![molecular formula C6H5N3O2 B1267116 7(6H)-oxo-2-metil[1,3]oxazolo[5,4-d]pirimidina CAS No. 27433-55-2](/img/structure/B1267116.png)
7(6H)-oxo-2-metil[1,3]oxazolo[5,4-d]pirimidina
Descripción general
Descripción
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol is a useful research compound. Its molecular formula is C6H5N3O2 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapia contra el cáncer
Los derivados de oxazolo[5,4-d]pirimidina se han estudiado por su potencial como agentes terapéuticos contra el cáncer. Han mostrado promesa en la inhibición del FGFR1 (receptor 1 del factor de crecimiento de fibroblastos), que juega un papel crucial en la proliferación celular, la migración y la apoptosis. Los compuestos con esta estructura central han demostrado citotoxicidad contra diversas líneas celulares cancerosas, lo que sugiere su posible uso en terapias contra el cáncer dirigidas .
Actividad antifibrótica
Los derivados de pirimidina, incluidos los que tienen una estructura de oxazolo[5,4-d]pirimidina, se han sintetizado y evaluado por sus actividades antifibróticas. Se ha encontrado que estos compuestos exhiben mejores actividades antifibróticas que algunos medicamentos existentes, lo que indica su potencial como nuevos tratamientos para enfermedades fibróticas .
Inhibición de quinasas
Los derivados de oxazolo[5,4-d]pirimidina se han identificado como potentes inhibidores de quinasas. Las quinasas son enzimas que juegan un papel significativo en las vías de señalización de las células, y su desregulación a menudo se asocia con enfermedades como el cáncer. Al inhibir quinasas específicas, estos compuestos podrían servir como medicamentos efectivos para afecciones donde la actividad de la quinasa es un factor contribuyente .
Descubrimiento de fármacos antitumorales
La investigación se ha centrado en el diseño y la síntesis de nuevos compuestos de oxazolo[5,4-d]pirimidina como posibles agentes anticancerígenos. Su actividad biológica se ha evaluado in vitro, y varios derivados han mostrado resultados prometedores en términos de potencia contra las células tumorales, lo que los convierte en candidatos para un mayor desarrollo de fármacos antitumorales .
Orientación a las quinasas de tirosina receptoras
Los derivados de oxazolo[5,4-d]pirimidina se han explorado como posibles agentes para la orientación de las quinasas de tirosina receptoras (RTK), que son una clase de enzimas involucradas en la regulación de las funciones celulares. La señalización anormal de RTK está implicada en varios cánceres, y la orientación de estos receptores puede ser un enfoque estratégico en la terapia contra el cáncer .
Síntesis de nuevos compuestos heterocíclicos
El núcleo de oxazolo[5,4-d]pirimidina se utiliza en la síntesis de nuevos compuestos heterocíclicos con posibles actividades biológicas. Estos compuestos son importantes en química medicinal para el desarrollo de nuevos fármacos con diversas propiedades farmacológicas .
Estudios de relación estructura-actividad (SAR)
La estructura de los derivados de oxazolo[5,4-d]pirimidina permite realizar estudios SAR para comprender la relación entre la estructura química de un compuesto y su actividad biológica. Esto es crucial para optimizar los compuestos para una mejor eficacia y una menor toxicidad en el desarrollo de fármacos .
Investigación farmacológica
Finalmente, la estructura de oxazolo[5,4-d]pirimidina se emplea en la investigación farmacológica para crear bibliotecas de compuestos con una amplia gama de actividades. Estas actividades incluyen propiedades antimicrobianas, antivirales y antitumorales, que son esenciales para descubrir nuevos fármacos .
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability.
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as an inhibitor . This inhibition results in a decrease in the production of 4-hydroxyproline, thereby affecting the formation and stability of collagen.
Biochemical Pathways
The affected pathway is the collagen biosynthesis pathway . Collagen prolyl-4-hydroxylase is a key enzyme in this pathway, and its inhibition disrupts the normal biosynthesis of collagen . The downstream effects include a decrease in collagen stability and potentially a reduction in fibrotic activity.
Pharmacokinetics
One study suggests that similar compounds have been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
The molecular effect of the action of 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is the inhibition of collagen prolyl-4-hydroxylase . This leads to a cellular effect of reduced collagen stability and potentially decreased fibrotic activity. The compound has shown promising anti-fibrotic activities .
Propiedades
IUPAC Name |
2-methyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-9-4-5(10)7-2-8-6(4)11-3/h2H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKDSNYFRHJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181854 | |
| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27433-55-2 | |
| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027433552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC133683 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL(1,3)OXAZOLO(5,4-D)PYRIMIDIN-7-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6M6ZW93VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)


